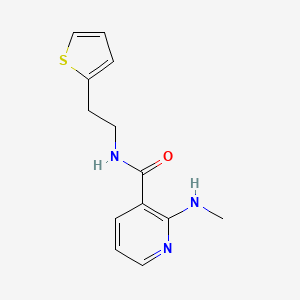
(2-Amino-3-methylphenyl)-(3-phenylpyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-3-methylphenyl)-(3-phenylpyrrolidin-1-yl)methanone, commonly known as U-47700, is a synthetic opioid that was first developed in the 1970s by a team of researchers at Upjohn Pharmaceuticals. It was initially intended to be used as a painkiller, but due to its high potency and addictive properties, it was never approved for medical use. Despite this, U-47700 has gained popularity in recent years as a recreational drug, leading to numerous cases of overdose and death.
Mechanism of Action
U-47700 acts as a selective agonist of the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. By binding to this receptor, U-47700 produces a range of effects, including pain relief, sedation, and euphoria. However, it also has a high potential for abuse and dependence, as well as a range of adverse effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of U-47700 are similar to those of other opioids, including morphine and fentanyl. It produces a range of effects on the central nervous system, including pain relief, sedation, and respiratory depression. It also has a range of peripheral effects, including nausea, vomiting, and constipation.
Advantages and Limitations for Lab Experiments
U-47700 has several advantages for use in laboratory experiments, including its high potency and selectivity for the mu-opioid receptor. However, it also has several limitations, including its potential for abuse and dependence, as well as its adverse effects on respiratory function.
Future Directions
There are several potential future directions for research on U-47700, including its use as a treatment for opioid addiction and withdrawal, as well as its potential as a novel painkiller. However, given its high potential for abuse and dependence, any future research must be conducted with caution and with a focus on minimizing the risks associated with its use.
Synthesis Methods
The synthesis of U-47700 involves several steps, starting with the reaction between 3-chloroaniline and 3-phenylpropanal to form an imine intermediate. This intermediate is then reduced using sodium borohydride to yield the corresponding amine. The amine is then acylated using 3-methylbenzoyl chloride to form U-47700.
Scientific Research Applications
U-47700 has been the subject of numerous scientific studies, primarily focused on its pharmacological properties and potential medical applications. Some of the most notable research includes a study published in the Journal of Medicinal Chemistry in 2005, which demonstrated the potent analgesic effects of U-47700 in animal models of pain. Other studies have explored its potential use as a treatment for opioid addiction and withdrawal.
properties
IUPAC Name |
(2-amino-3-methylphenyl)-(3-phenylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-13-6-5-9-16(17(13)19)18(21)20-11-10-15(12-20)14-7-3-2-4-8-14/h2-9,15H,10-12,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKOXJSRQJGSQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCC(C2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-3-methylphenyl)-(3-phenylpyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid](/img/structure/B7554582.png)
![3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid](/img/structure/B7554588.png)
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B7554610.png)




![N-[(3-pyridin-4-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine](/img/structure/B7554642.png)
![N-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine](/img/structure/B7554643.png)
![2-[(E)-2-pyridin-2-ylethenyl]-1,3-benzothiazole](/img/structure/B7554645.png)
![N-[[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]methyl]propan-1-amine](/img/structure/B7554659.png)

![(3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone](/img/structure/B7554670.png)
![[6-(Methylamino)pyridin-3-yl]-(3-methylmorpholin-4-yl)methanone](/img/structure/B7554672.png)